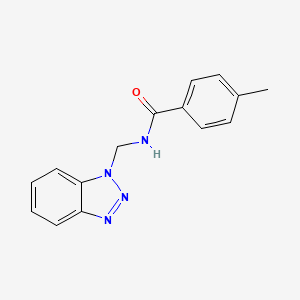

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-11-6-8-12(9-7-11)15(20)16-10-19-14-5-3-2-4-13(14)17-18-19/h2-9H,10H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAMHIMZZLEWND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzamide typically involves the reaction of 1H-1,2,3-benzotriazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzotriazole moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This compound’s ability to bind to biological targets makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in HDAC Inhibition

Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) and Compound 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide) share the 4-methylbenzamide backbone but differ in their substituents. Compound 109 exhibits potent dual inhibition of HDAC1 (IC₅₀ = 18 nM) and HDAC3 (IC₅₀ = 22 nM), whereas Compound 136 shows reduced potency (HDAC1 IC₅₀ = 340 nM; HDAC3 IC₅₀ = 220 nM), with slight HDAC3 selectivity attributed to the 4-fluoro substitution on the phenyl ring .

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzamide lacks the extended alkylamino chain present in Compounds 109 and 136, likely reducing its HDAC inhibitory activity. Instead, the benzotriazole group may enhance metabolic stability or serve as a directing group in synthesis .

Kinase Inhibitors with 4-Methylbenzamide Scaffold

The compound 153-(2-{8-aminoimidazo[1,2-a]pyridin-3-yl}ethynyl)-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide () demonstrates potent inhibition of the ABL T315I mutation (IC₅₀ < 1 nM) but suffers from low oral bioavailability in rats. The 4-methylbenzamide core here is functionalized with an imidazopyridine-ethynyl group, highlighting how substituent modifications can enhance target specificity but compromise pharmacokinetics .

Benzotriazole-Containing Derivatives

1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7f) and 1-(1H-benzimidazol-1-ylmethyl)-1H-1,2,3-benzotriazole (8f) () are synthesized via nucleophilic substitution. These compounds exhibit moderate yields (45–65%) and stability under reflux conditions, underscoring benzotriazole’s utility as a leaving group or stabilizer in heterocyclic systems .

Similarly, N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline () shares the benzotriazolemethyl motif but replaces the 4-methylbenzamide with a bromo-fluoroaniline group. This substitution increases molecular weight (321.15 g/mol) and density (1.63 g/cm³), suggesting enhanced hydrophobicity compared to the target compound .

Benzamide Derivatives with Heterocyclic Moieties

Compounds 5a–m and 6a–b () feature benzothiazole-2-yl acetamide cores substituted with triazoles or imidazoles. These derivatives demonstrate antibacterial and antifungal activities, with MIC values ranging from 2–32 µg/mL.

Comparative Data Tables

Table 2: Physicochemical Properties

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzotriazole moiety linked to a 4-methylbenzamide structure. The presence of the benzotriazole ring is crucial as it contributes to the compound's biological activity. The chemical formula is with a CAS number of 80584-90-3 .

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-methylbenzoyl chloride with 1H-benzotriazole in the presence of an appropriate base. The reaction conditions can be optimized to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds containing benzotriazole structures exhibit notable antimicrobial properties. A study evaluated various benzotriazole derivatives against bacterial strains such as Escherichia coli and Bacillus subtilis, demonstrating that derivatives with bulky hydrophobic groups exhibited potent antibacterial activity .

Antifungal Properties

In addition to antibacterial effects, this compound has shown antifungal activity. In vitro tests revealed effectiveness against various fungal strains, suggesting potential applications in treating fungal infections .

Antitubercular Activity

A series of benzotriazole derivatives were screened for their antitubercular activity. Compounds similar to this compound demonstrated significant inhibitory effects on Mycobacterium tuberculosis, indicating their potential as therapeutic agents against tuberculosis .

Case Study 1: Antimicrobial Efficacy

In a controlled study, N-(1H-benzotriazol-1-ylmethyl) derivatives were tested against multiple pathogenic bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents .

Case Study 2: Antifungal Screening

Another study focused on the antifungal properties of benzotriazole derivatives against Candida albicans. The results showed that specific structural modifications enhanced antifungal efficacy, suggesting that further optimization could lead to more effective treatments .

The biological activities of this compound are largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The benzotriazole moiety is known for its ability to chelate metal ions and may disrupt essential enzymatic processes in microorganisms.

Q & A

Basic Research Question

- 1H/13C NMR : Assigns proton environments (e.g., benzotriazole CH₂ and methyl groups) and carbon backbone .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated vs. observed) .

- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angle of 84.21° between triazole and benzene rings) and hydrogen-bonding networks (N—H⋯O/S interactions) .

How do intermolecular interactions influence crystallographic packing, and what analytical approaches are used to study these interactions?

Advanced Research Question

The crystal lattice is stabilized by:

- Hydrogen bonds : N—H⋯O (intramolecular) and N—H⋯S (intermolecular) interactions .

- π-π stacking : Aromatic centroid distances of 3.33 Å between triazole rings .

Methodology : - SHELX software : Refines crystallographic data (R < 0.05) to resolve packing motifs .

- Temperature-controlled diffraction : Ensures data accuracy (e.g., Bruker SMART APEXII CCD at 100 K) .

What strategies address discrepancies in reported biological activity data for this compound?

Advanced Research Question

Discrepancies may arise from:

- Solubility limitations : Low aqueous solubility (common in benzotriazole derivatives) affects assay reproducibility .

- Purity variations : HPLC validation (≥95% purity) ensures consistent bioactivity .

Solutions : - Standardized enzyme inhibition assays (e.g., fluorogenic substrates for IC₅₀ determination) .

- Structural analogs with improved solubility (e.g., PEGylation or prodrug strategies) .

What computational tools predict the compound’s interaction with biological targets?

Advanced Research Question

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

- Molecular docking : Predicts binding affinities (e.g., B-Raf kinase inhibition via hydrophobic pocket interactions) .

- Solubility modeling : COSMO-RS simulations correlate solvent polarity with bioavailability .

How are synthetic intermediates characterized to ensure fidelity in multi-step syntheses?

Basic Research Question

- Stepwise monitoring : TLC or LC-MS tracks reaction progress .

- Intermediate validation : Melting points (e.g., 493–494 K for triazole-thione derivatives) confirm purity .

- Functional group analysis : IR spectroscopy identifies carbonyl (C=O) and NH stretches .

What are the benchmarks for purity and yield in academic synthesis?

Basic Research Question

- Yield : 76–90% for small-scale syntheses .

- Purity : ≥95% via HPLC or recrystallization .

- Critical parameters : Reaction time (1–2 hours for CuAAC) and solvent selection (e.g., acetonitrile for polar intermediates) .

How does structural modification enhance the compound’s pharmacological profile?

Advanced Research Question

- Bioisosteric replacement : Substituting benzotriazole with triazolothiadiazole improves metabolic stability .

- Alkyl chain elongation : Enhances membrane permeability (e.g., N-allyl derivatives) .

- Data-driven optimization : SAR studies prioritize substituents with low steric hindrance (e.g., para-methyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.